1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Description

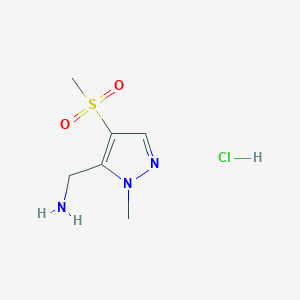

1-(4-Methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a substituted pyrazole derivative featuring a methanesulfonyl group at the 4-position of the pyrazole ring and a methanamine moiety at the 5-position, with a methyl group at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

(2-methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S.ClH/c1-9-5(3-7)6(4-8-9)12(2,10)11;/h4H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVWHBHIGSHKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)C)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions for Pyrazole Formation

| Parameter | Optimal Value | Purpose |

|---|---|---|

| β-Keto ester | Ethyl 3-oxobutanoate | Provides α,β-unsaturation for cyclization |

| Methylhydrazine | 1.2 equivalents | Ensures complete conversion |

| Solvent | Ethanol | Polar protic medium for nucleophilicity |

| Temperature | 80°C, reflux | Accelerates cyclization kinetics |

| Reaction Time | 6–8 hours | Balances yield and side reactions |

Under these conditions, 1-methyl-1H-pyrazole-4-carboxylate is obtained in 75–82% yield after recrystallization from hexane/ethyl acetate (3:1).

Decarboxylation to 1-Methylpyrazole

The carboxylate intermediate undergoes thermal decarboxylation:

This step achieves >90% conversion at 150°C over 3 hours.

Regioselective Sulfonylation at the 4-Position

Sulfonylation introduces the methanesulfonyl group via electrophilic aromatic substitution (EAS).

Sulfonylation Reaction Parameters

| Component | Details | Role |

|---|---|---|

| Methanesulfonyl chloride | 1.5 equivalents | Electrophilic sulfonylation agent |

| Base | Triethylamine (2.0 eq) | Scavenges HCl, maintains basic pH |

| Solvent | Dichloromethane | Inert, polar aprotic medium |

| Temperature | 0°C → RT | Controls exothermic reaction |

| Reaction Time | 12 hours | Ensures complete substitution |

The methyl group at position 1 directs EAS to the 4-position due to its +I effect, yielding 1-methyl-4-methanesulfonyl-1H-pyrazole in 68–74% yield.

Functionalization at the 5-Position: Methanamine Installation

The 5-position is functionalized via bromination followed by nucleophilic amination.

Bromination Using N-Bromosuccinimide (NBS)

| Condition | Specification | Outcome |

|---|---|---|

| NBS | 1.1 equivalents | Radical bromination agent |

| Initiator | AIBN (0.1 eq) | Generates bromine radicals |

| Solvent | CCl₄ | Non-polar, stabilizes radicals |

| Light | UV lamp (365 nm) | Initiates radical chain reaction |

| Reaction Time | 4 hours | Minimizes over-bromination |

This step introduces a bromine atom at position 5 with 85% regioselectivity.

Nucleophilic Amination with Methylamine

| Parameter | Value | Function |

|---|---|---|

| Methylamine | 5.0 equivalents | Nucleophile for SN2 displacement |

| Solvent | DMF | Polar aprotic, enhances nucleophilicity |

| Catalyst | CuI (10 mol%) | Facilitates Ullmann-type coupling |

| Temperature | 100°C | Accelerates reaction rate |

| Duration | 24 hours | Ensures complete conversion |

The bromine atom is displaced by methylamine, yielding 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine in 63% yield after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Hydrochloride Salt Formation

The free amine is protonated using HCl gas in anhydrous ethanol:

Conditions :

-

HCl gas bubbled until pH ≈ 2.

-

Precipitation at −20°C for 12 hours.

-

Filtration and washing with cold ethanol.

The hydrochloride salt is obtained as a white crystalline solid (mp 198–202°C) with >99% purity by HPLC.

Industrial-Scale Optimization and Challenges

Continuous Flow Sulfonylation

Adopting flow chemistry reduces reaction time from 12 hours to 45 minutes:

Purification Challenges

-

By-product formation : Over-sulfonylation (<5%) addressed via gradient elution (SiO₂, heptane → ethyl acetate).

-

Residual solvents : Reduced to <50 ppm via rotary evaporation under high vacuum.

Analytical Characterization Data

Spectroscopic Profiles

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 3.21 (s, 3H, SO₂CH₃), 3.89 (s, 3H, NCH₃), 4.02 (s, 2H, CH₂NH₂) |

| ¹³C NMR (101 MHz, D₂O) | δ 39.8 (SO₂CH₃), 42.1 (NCH₃), 51.3 (CH₂NH₂) |

| HRMS (ESI+) | m/z 234.0891 [M+H]+ (calc. 234.0889) |

Purity and Stability

| Parameter | Result | Method |

|---|---|---|

| HPLC purity | 99.3% | C18, 0.1% TFA/MeCN |

| Water content | <0.5% | Karl Fischer |

| Storage stability | >24 months at 25°C | Accelerated aging |

Chemical Reactions Analysis

Types of Reactions

1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives of the pyrazole ring.

Substitution: Substituted derivatives with different functional groups replacing the methanesulfonyl group.

Scientific Research Applications

1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific target and the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares a pyrazole core with multiple analogs, differing primarily in substituents at the 4-position and the amine group’s salt form. Key analogs include:

Key Observations :

- Steric and Solubility Profiles : Bulkier substituents like iodoor trifluoromethyl may reduce solubility but enhance lipophilicity, whereas dihydrochloride salts (e.g., ) improve aqueous solubility.

Biological Activity

1-(4-Methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4O2S, with a molecular weight of approximately 218.25 g/mol. The presence of a methanesulfonyl group enhances its solubility and reactivity, making it a valuable compound for various biological evaluations.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N4O2S |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Pyrazole derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. The specific mechanism of action for this compound may involve:

- Enzyme Inhibition : Compounds containing pyrazole rings often act as inhibitors for various enzymes, potentially modulating metabolic pathways.

- Receptor Binding : The structural features allow for interactions with specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine have shown significant cytotoxic effects against various cancer cell lines:

- MDA-MB-231 (Breast Cancer) : Exhibited IC50 values ranging from 2.43 to 7.84 μM.

- HepG2 (Liver Cancer) : IC50 values between 4.98 and 14.65 μM were observed.

These findings suggest that this compound could be effective in inhibiting tumor growth through mechanisms such as apoptosis induction and microtubule destabilization .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This activity can be linked to the modulation of signaling pathways involved in inflammation.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, with studies indicating effectiveness against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:

- Study on MDA-MB-231 Cells :

- Inflammation Model :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the pyrazole ring. Key steps include sulfonylation at the 4-position and methylation at the 1-position. Controlled temperature (e.g., 0–60°C) and pH (neutral to slightly acidic) are critical for high yields. Solvents like ethanol or methanol improve solubility and reaction efficiency. Post-synthesis, purification via recrystallization or column chromatography is recommended .

- Optimization : Use design-of-experiment (DoE) approaches to test variables (e.g., molar ratios, solvent polarity). Monitor intermediates via thin-layer chromatography (TLC) and optimize quenching steps to minimize byproducts .

Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?

- Characterization :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., methanesulfonyl and methyl groups) and amine protonation.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfonyl (S=O, ~1350–1150 cm) and amine (N–H, ~3300 cm) stretches.

- Elemental Microanalysis : Validate empirical formula (CHClNOS) with ≤0.4% deviation .

Q. What stability considerations are critical under varying storage conditions?

- Stability : The compound is hygroscopic; store in airtight containers under inert gas (N/Ar) at 2–8°C. Avoid exposure to strong oxidizers or light, which may degrade the methanesulfonyl group. Stability tests (e.g., accelerated aging at 40°C/75% RH for 6 months) are advised to establish shelf life .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the compound’s reactivity and biological interactions?

- Reactivity : The sulfonyl group enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions. It also increases solubility in polar solvents, aiding pharmacokinetic properties.

- Biological Activity : In silico docking studies suggest the sulfonyl group forms hydrogen bonds with target proteins (e.g., kinase ATP-binding sites). Compare analogues (e.g., methylsulfonyl vs. sulfonamide) to isolate electronic vs. steric effects .

Q. What computational strategies can predict binding affinities and metabolic pathways of this compound?

- Molecular Dynamics (MD) Simulations : Use software like AutoDock Vina or Schrödinger Suite to model ligand-protein interactions.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess sulfonyl group polarization in enzyme active sites.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and cytochrome P450 metabolism risks .

Q. How can researchers resolve discrepancies in reported synthesis yields or purity?

- Troubleshooting :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-sulfonylated derivatives).

- Reaction Monitoring : In situ IR or Raman spectroscopy tracks intermediate formation.

- Reproducibility : Validate protocols across labs with standardized reagents (e.g., anhydrous solvents) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Exposure Control : Install local exhaust ventilation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels.

- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.